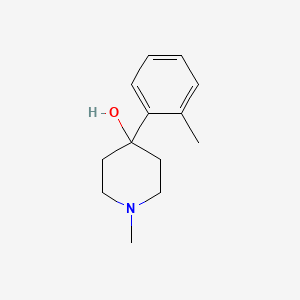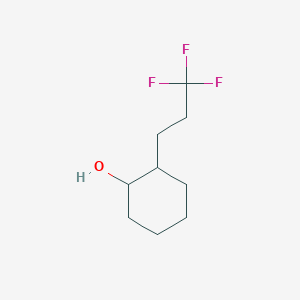
2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 3,3,3-trifluoropropylmagnesium bromide, followed by reduction of the resulting intermediate . The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Des Réactions Chimiques
2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL undergoes various types of chemical reactions, including:
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions include the corresponding ketones, reduced cyclohexane derivatives, and substituted products .
Applications De Recherche Scientifique
2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL involves its interactions with molecular targets such as enzymes and receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to improved biological activity . The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL can be compared with other similar compounds, such as:
3-(Trifluoromethyl)cyclohexan-1-OL: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.
1,1,1,3,3,3-Hexafluoropropan-2-OL: This compound has a hexafluoropropyl group and is used as a solvent for generating radical cations.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Propriétés
Formule moléculaire |
C9H15F3O |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
2-(3,3,3-trifluoropropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15F3O/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h7-8,13H,1-6H2 |
Clé InChI |
CQTPHDMLPBZFJP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CCC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


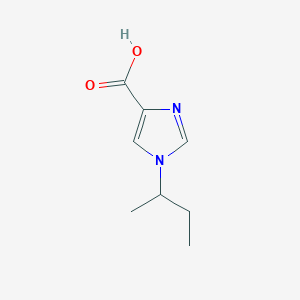
![3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylicacid](/img/structure/B13223372.png)
![2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13223373.png)
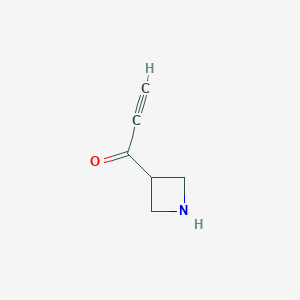
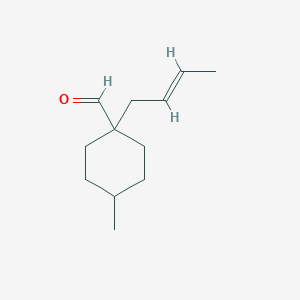
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide](/img/structure/B13223401.png)
![1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13223406.png)
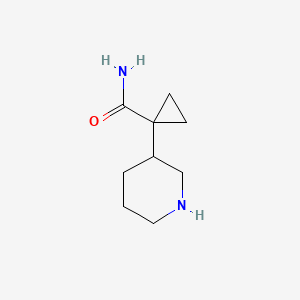
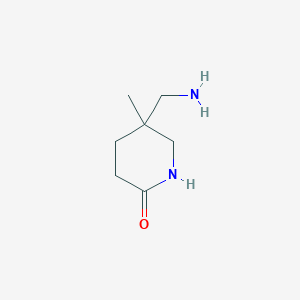
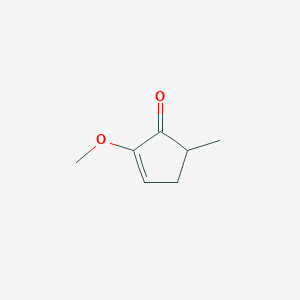
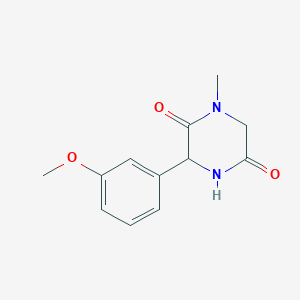

![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)
